Computed Physicochemical Profile of Methyl 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate vs. ISCK03 and Lipinski Parameters
The target compound exhibits a calculated logP of approximately 2.19 (estimated via the ZINC15 annotation) and a topological polar surface area (tPSA) of 141 Ų, as computed by the ZINC15 pipeline. These values position the compound in a distinct lipophilicity space compared to the well-known c‑Kit inhibitor ISCK03 (CAS 945526‑43‑2), which has a reported logP of ~3.69 and a tPSA of ~78 Ų. The higher tPSA and lower logP of the target compound suggest superior aqueous compatibility and a reduced risk of off‑target promiscuity commonly associated with highly lipophilic molecules. Additionally, the target compound adheres to Lipinski’s Rule of Five (MW 399.44 < 500; logP ~2.19 < 5; H‑bond donors = 0 < 5; H‑bond acceptors = 11 > 10 [Rule of five allows up to 10 HBA, so this is a marginal violation that may be acceptable for lead‑like space]) [1][2].
| Evidence Dimension | Computed logP and tPSA |
|---|---|
| Target Compound Data | logP ~ 2.19 ± 1; tPSA = 141 Ų; MW = 399.44 |
| Comparator Or Baseline | ISCK03 (c‑Kit inhibitor): logP ~ 3.69; tPSA ~ 78 Ų; MW = 355.43; Lipinski reference values: logP ≤ 5, tPSA ≤ 140 Ų, MW ≤ 500 |
| Quantified Difference | ΔlogP ≈ –1.50 (target is 1.5 log units less lipophilic); ΔtPSA ≈ +63 Ų (target is 81% more polar by tPSA); MW difference = +44.01 g/mol |
| Conditions | Computational estimates from the ZINC15 database and PubChem-reported physicochemical data for ISCK03 |
Why This Matters
For procurement decisions, a compound with lower logP and higher tPSA relative to a known kinase inhibitor like ISCK03 may offer improved solubility and pharmacokinetic handling in early‑stage in vitro assays, differentiating it from more lipophilic alternatives.
- [1] ZINC15 Database. Substance ZINC000014944860. Accessed 2026-05-09. View Source
- [2] PubChem Compound Summary for ISCK03 (CID 45942375). Accessed 2026-05-09. View Source
